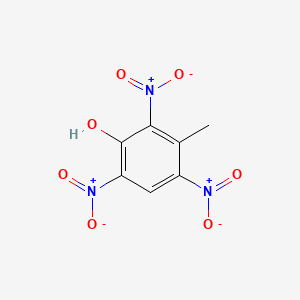

2,4,6-Trinitro-m-cresol

Descripción

Historical Trajectories and Early Chemical Investigations

The history of 2,4,6-Trinitro-m-cresol is intrinsically linked to the development of explosives. Its synthesis and investigation were part of a broader effort in the late 19th and early 20th centuries to discover and characterize powerful energetic materials for military and industrial applications. Early investigations focused on its synthesis, typically through the nitration of m-cresol (B1676322). wikipedia.orggoogle.com

One of the early methods for its preparation involved the sulfonation of m-cresol, followed by nitration. google.com This two-step process was found to be crucial to avoid the formation of undesirable byproducts and to achieve a purer final product. The initial sulfonation of m-cresol with sulfuric acid introduces a sulfonic acid group, which then directs the subsequent nitration with nitric acid to the desired positions on the aromatic ring. wikipedia.org Another historical synthesis route involved the use of nitrous gases to nitrate (B79036) cresol (B1669610) sulfonic acid. google.com

During World War I, a mixture containing 60% trinitrocresol and 40% picric acid was utilized as a filling for grenades, as this combination forms a liquid at a lower temperature (85 °C), facilitating its use. wikipedia.org This application highlights its early recognition as a viable explosive, although it was often used in conjunction with other, more established energetic materials like picric acid.

Contemporary Significance in Chemical Sciences and Energetic Materials Research

In the realm of modern chemical sciences, 2,4,6-Trinitro-m-cresol continues to be a subject of interest, primarily within the field of energetic materials. rsc.orgdtic.mil Researchers are exploring its properties and those of its derivatives to develop new energetic compounds with tailored performance characteristics. rsc.org

Studies have focused on the synthesis of energetic salts derived from 2,4,6-Trinitro-m-cresol. rsc.org These investigations aim to modify the compound's properties, such as its thermal stability and detonation performance, by forming salts with various cations. The introduction of different functional groups, like the azido (B1232118) group, is another area of research aimed at enhancing the energetic properties of related nitrophenol compounds. rsc.org

Beyond its explosive nature, 2,4,6-Trinitro-m-cresol has been investigated for its potential biological activities. Research has shown that it can affect ion transport across cell membranes. rupress.orgsemanticscholar.orgnih.gov Specifically, it has been found to inhibit anion transport while stimulating cation movement in red blood cells. rupress.orgsemanticscholar.orgnih.gov This line of inquiry provides insights into the fundamental interactions of nitroaromatic compounds with biological systems.

The compound also serves as a precursor in certain chemical syntheses, including the production of more complex molecules like herbicides and insecticides. Its chemical reactivity and the presence of multiple functional groups make it a versatile building block in organic synthesis.

Key Research Challenges and Future Directions for Trinitrocresol Studies

Despite its long history, several research challenges and promising future directions remain for the study of 2,4,6-Trinitro-m-cresol. A primary challenge lies in developing safer and more efficient synthesis methods. The traditional nitration processes are often hazardous and can produce significant amounts of acidic waste. epa.gov "Green" chemistry approaches, which aim to reduce the environmental impact of chemical processes, are a key area for future research. researchgate.net

Another significant challenge is the comprehensive characterization of its environmental fate and toxicology. While its use has been largely discontinued (B1498344) due to toxicity concerns, understanding its long-term environmental impact and developing effective remediation strategies for contaminated sites is crucial. ontosight.ai Studies into its biodegradation pathways are ongoing, with research suggesting it is resistant to microbial degradation. echemi.com

Future research is also likely to focus on computational modeling and simulation to better understand the relationship between its molecular structure and its energetic properties. odu.edu These computational studies can help in the rational design of new energetic materials with improved performance and reduced sensitivity. By predicting properties like detonation velocity and thermal stability, researchers can prioritize the synthesis of the most promising candidates. rsc.orgodu.edu

Furthermore, exploring the unique biological effects of 2,4,6-Trinitro-m-cresol could open new avenues of research. rupress.orgsemanticscholar.orgnih.gov A deeper understanding of its mechanism of action on ion channels and cell membranes could have implications for pharmacology and toxicology.

Structure

3D Structure

Propiedades

Número CAS |

602-99-3 |

|---|---|

Fórmula molecular |

C7H5N3O7 |

Peso molecular |

243.13 g/mol |

Nombre IUPAC |

3-methyl-2,4,6-trinitrophenol |

InChI |

InChI=1S/C7H5N3O7/c1-3-4(8(12)13)2-5(9(14)15)7(11)6(3)10(16)17/h2,11H,1H3 |

Clave InChI |

YYGJRRYSYLLCQH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |

SMILES canónico |

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |

Apariencia |

Solid powder |

Punto de ebullición |

Explodes at 150 °C |

Color/Form |

Yellow crystals Yellow needles |

Densidad |

1.75 g/cu cm |

melting_point |

109.5 °C 106 °C |

Otros números CAS |

602-99-3 |

Descripción física |

Trinitrometacresol appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently. |

Pictogramas |

Explosive; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

0.01 M In water, 2200 mg/L at 25 °C In water, 339.4 mg/L at 25 °C (est) Readily soluble in alcohol, ether and acetone |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2,4,6-Trinitro-m-cresol; NSC 3182; NSC-3182; NSC3182 |

Presión de vapor |

1.3X10-6 mm Hg at 25 °C |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 2,4,6 Trinitro M Cresol

Optimized Synthesis Routes to 2,4,6-Trinitro-m-cresol

The synthesis of 2,4,6-trinitro-m-cresol, also known as methylpicric acid, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The primary route involves the nitration of m-cresol (B1676322), often with the use of sulfonated intermediates to direct the regioselectivity of the nitration.

Nitration of m-Cresol and Precursor Sulfonated Derivatives

Direct nitration of m-cresol is often avoided due to the high reactivity of the phenolic group, which can lead to oxidation and the formation of tarry byproducts, resulting in poor yields. To overcome this, a common strategy is to first sulfonate the m-cresol. Sulfonation introduces sulfonic acid groups onto the aromatic ring, which are strongly deactivating and directing. This allows for more controlled nitration.

A typical procedure involves the sulfonation of m-cresol with sulfuric acid. The resulting m-cresoldisulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid (mixed acid). The sulfonic acid groups are subsequently removed by hydrolysis, yielding 2,4,6-trinitro-m-cresol. wikipedia.org This indirect route through sulfonated derivatives is crucial for achieving a higher yield and purity of the final product.

Protecting the hydroxyl group of m-cresol as a carbonate or phosphate ester is another effective strategy. For instance, tri-m-tolyl phosphate can be nitrated with a mixed acid, followed by hydrolysis to selectively yield nitrated m-cresol derivatives. oup.com

Regioselectivity Control and Isomer Separation Techniques

The substitution pattern on the m-cresol ring is directed by the existing methyl and hydroxyl groups, both of which are ortho-, para-directing. This inherent directing effect can lead to the formation of a mixture of mononitro, dinitro, and trinitro isomers. Controlling the regioselectivity to favor the formation of the 2,4,6-trinitro isomer is a key challenge.

The use of sulfonated intermediates is a primary method for controlling regioselectivity. By carefully controlling the sulfonation conditions (temperature and concentration of sulfuric acid), it is possible to direct the sulfonyl groups to specific positions, which in turn directs the subsequent nitration. For example, sulfonation at 120°C predominantly places the sulfonic acid group at the 4-position of m-cresol. oup.com Subsequent nitration and desulfonation can then lead to a higher yield of the desired 2,4,6-trinitro isomer.

Separation of the resulting isomers can be achieved through various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for separating and quantifying cresol (B1669610) isomers and their nitrated derivatives. nih.govchemijournal.com Capillary zone electrophoresis (CZE) has also been shown to be effective for the separation of nitrophenol isomers. researchgate.net For larger scale separations, fractional crystallization can be employed, taking advantage of the different solubilities of the isomers in various solvents.

Evaluation of Reaction Efficiencies and Byproduct Formation

The efficiency of the synthesis of 2,4,6-trinitro-m-cresol is influenced by several factors, including reaction temperature, concentration of reagents, and reaction time. Direct nitration of m-cresol often results in low yields (around 50% for mononitro isomers) and the formation of significant amounts of dinitro isomers (around 12%) and oxidation byproducts. oup.com

The use of protecting groups and sulfonated intermediates significantly improves reaction efficiency. For instance, the nitration of sulfonated tri-m-tolyl phosphate followed by hydrolysis and desulfonation can lead to a predominant formation of the 6-nitro isomer, which is a precursor to the 2,4,6-trinitro derivative. oup.com

Table 1: Comparison of Nitration Methods for m-Cresol Derivatives

| Substrate | Nitration Conditions | Major Products | Yield of Nitro Isomers (%) | Reference |

|---|---|---|---|---|

| m-Cresol | Mixed acid, -5-0 °C | Mixture of nitro- and dinitro-3-methylphenols | ~62 | oup.com |

| Di-m-tolyl carbonate | Mixed acid | 3-Methyl-4-nitrophenol | - | oup.com |

| Sulfonated Di-m-tolyl carbonate | Mixed acid, then hydrolysis and desulfonation | 3-Methyl-6-nitrophenol | - | oup.com |

| Tri-m-tolyl phosphate | Mixed acid | 3-Methyl-4-nitrophenol | - | oup.com |

| Sulfonated Tri-m-tolyl phosphate | Mixed acid, then hydrolysis and desulfonation | 3-Methyl-6-nitrophenol | - | oup.com |

Synthesis and Characterization of 2,4,6-Trinitro-m-cresol Salts

Due to the acidic nature of its phenolic hydroxyl group, 2,4,6-trinitro-m-cresol can form salts with a variety of organic and inorganic bases. These salts can exhibit different physical and chemical properties compared to the parent compound.

Preparation of Organic and Inorganic Salts with Diverse Cations

The preparation of 2,4,6-trinitro-m-cresol salts typically involves a direct reaction between the trinitrocresol and a suitable base. For inorganic salts, hydroxides or carbonates of alkali metals (e.g., sodium, potassium) or alkaline earth metals can be used. The reaction is generally carried out in a suitable solvent, such as water or ethanol.

Organic salts can be prepared by reacting 2,4,6-trinitro-m-cresol with organic bases, such as amines. The choice of the cation can significantly influence the properties of the resulting salt. For example, the synthesis of energetic salts often involves the use of nitrogen-rich cations derived from compounds like 1,2,4-triazole. bibliotekanauki.pl

A general method for preparing these salts involves dissolving the trinitrocresol in a solvent and adding a stoichiometric amount of the desired base. The resulting salt often precipitates from the solution and can be isolated by filtration. bibliotekanauki.pl

Stoichiometric Control in Salt Formation (e.g., 1:1, 2:1, 3:1 Charge Ratios)

The stoichiometry of the salt formation depends on the charge of the cation and the acidic nature of the 2,4,6-trinitro-m-cresol. As a monobasic acid, it will typically form salts in a 1:1 molar ratio with monovalent cations (e.g., Na⁺, K⁺, NH₄⁺).

With divalent cations (e.g., Ca²⁺, Mg²⁺, Ba²⁺), the salt will form in a 2:1 ratio of the trinitrocresol anion to the cation. Similarly, with trivalent cations (e.g., Al³⁺, Fe³⁺), a 3:1 stoichiometric ratio would be expected.

Precise stoichiometric control is achieved by carefully measuring the molar quantities of the 2,4,6-trinitro-m-cresol and the base used in the reaction. The pH of the reaction mixture can also be monitored to ensure complete neutralization and the formation of the desired salt.

Table 2: Examples of Potential 2,4,6-Trinitro-m-cresol Salts and Their Stoichiometry

| Cation | Base | Expected Salt Formula | Anion:Cation Stoichiometric Ratio |

|---|---|---|---|

| Sodium (Na⁺) | Sodium Hydroxide (B78521) (NaOH) | C₇H₄N₃O₇Na | 1:1 |

| Potassium (K⁺) | Potassium Hydroxide (KOH) | C₇H₄N₃O₇K | 1:1 |

| Ammonium (NH₄⁺) | Ammonia (NH₃) | C₇H₄N₃O₇NH₄ | 1:1 |

| Calcium (Ca²⁺) | Calcium Hydroxide (Ca(OH)₂) | (C₇H₄N₃O₇)₂Ca | 2:1 |

| Magnesium (Mg²⁺) | Magnesium Hydroxide (Mg(OH)₂) | (C₇H₄N₃O₇)₂Mg | 2:1 |

| Aluminum (Al³⁺) | Aluminum Hydroxide (Al(OH)₃) | (C₇H₄N₃O₇)₃Al | 3:1 |

Functional Group Transformations and Analogous Compound Synthesis

The chemical structure of 2,4,6-Trinitro-m-cresol, featuring a hydroxyl (-OH) group, a methyl (-CH₃) group, and three nitro (-NO₂) groups on a benzene (B151609) ring, offers specific sites for functional group transformations. The high degree of nitration significantly influences the reactivity of the aromatic ring and its substituents. Research in this area often focuses on modifying these functional groups to synthesize analogous compounds and derivatives with tailored chemical properties. Methodologies applied to the closely related 2,4,6-trinitrophenol (picric acid) and 2,4,6-trinitrotoluene (B92697) (TNT) often serve as a basis for developing synthetic pathways for trinitro-m-cresol derivatives.

The reactivity of the hydroxyl and methyl groups in 2,4,6-trinitro-m-cresol is heavily dictated by the strong electron-withdrawing effect of the three nitro groups.

Hydroxyl Group Modifications: The phenolic hydroxyl group is markedly acidic due to the inductive and resonance effects of the ortho- and para-nitro substituents, which stabilize the corresponding phenoxide anion. This acidity is the most prominent chemical characteristic of the hydroxyl group. quora.com

Deprotonation: The hydroxyl group is readily deprotonated by bases to form stable salts. This property is analogous to picric acid, which forms picrate salts. quora.com

Etherification and Esterification: While less common for highly nitrated phenols, the hydroxyl group can potentially undergo reactions like etherification or esterification under specific conditions. However, the nucleophilicity of the corresponding phenoxide is reduced by the electron-withdrawing nitro groups, making these reactions more challenging compared to less substituted phenols.

Methyl Group Modifications: The methyl group on the highly electron-deficient aromatic ring can be a target for oxidative transformations. The metabolism of the analogous compound, 2,4,6-trinitrotoluene (TNT), shows that its methyl group can be oxidized to form alcohol, and acid derivatives. nih.govwho.int Similar oxidative pathways can be envisioned for 2,4,6-trinitro-m-cresol.

Oxidation: The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents. This transformation would yield 2,4,6-trinitro-3-hydroxybenzoic acid. In the synthesis of TNT, care must be taken to control reaction conditions to prevent the unwanted oxidation of the methyl group by nitrogen oxides. wikipedia.org This indicates the susceptibility of the methyl group to oxidation. The process can proceed through intermediate stages, forming alcohol (a hydroxymethyl group) and aldehyde (a formyl group) derivatives. researchgate.net

Table 1: Potential Modifications of Functional Groups in 2,4,6-Trinitro-m-cresol

| Functional Group | Type of Modification | Potential Reagent(s) | Resulting Functional Group |

| Hydroxyl (-OH) | Deprotonation | Base (e.g., NaOH) | Phenoxide (-O⁻) |

| Methyl (-CH₃) | Oxidation | Strong oxidizing agents | Carboxylic Acid (-COOH) |

| Methyl (-CH₃) | Oxidation | Strong oxidizing agents | Alcohol (-CH₂OH) |

The synthesis of derivatives from a trinitrophenol core often involves the transformation of an existing functional group into another. A relevant example is the synthesis of 3-azido-2,4,6-trinitrophenol, also known as 3-azidopicric acid. This process demonstrates a pathway for introducing an azide group onto the highly nitrated aromatic ring, starting from an amino-substituted precursor.

The synthesis is a two-step reaction process starting from 3-aminopicric acid (3-amino-2,4,6-trinitrophenol). prepchem.com

Diazotization: The first step involves the diazotization of the amino group. 3-aminopicric acid is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), at low temperatures (0-5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺).

Azide Displacement: The resulting diazonium salt is then reacted with sodium azide (NaN₃) in the presence of phosphoric acid. The azide ion (N₃⁻) acts as a nucleophile and displaces the diazonium group, which is an excellent leaving group (as N₂ gas). This nucleophilic aromatic substitution yields the final product, 3-azido-2,4,6-trinitrophenol. prepchem.com

Table 2: Synthesis Steps for 3-azido-2,4,6-trinitrophenol

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Diazotization | 3-aminopicric acid | Sodium nitrite, Sulfuric acid | 3-diazonium-2,4,6-trinitrophenol salt |

| 2 | Azide Displacement | 3-diazonium-2,4,6-trinitrophenol salt | Sodium azide, Phosphoric acid | 3-azido-2,4,6-trinitrophenol |

The conversion of the hydroxyl group in highly activated phenols like 2,4,6-trinitrophenol (picric acid) into a chlorine atom is a well-established synthetic transformation. This yields the corresponding chlorinated analog, such as 2,4,6-trinitrochlorobenzene (picryl chloride). This methodology is directly applicable to 2,4,6-trinitro-m-cresol for the synthesis of 2,4,6-trinitro-3-chlorotoluene. The reaction replaces the phenolic hydroxyl group with a chlorine atom, a key step in producing versatile intermediates for further nucleophilic aromatic substitution reactions.

A common and efficient method involves a two-step process: prepchem.comresearchgate.net

Salt Formation: The trinitrophenol is first reacted with a base, such as pyridine, to form a salt (e.g., pyridinium picrate). This step increases the reactivity of the substrate for the subsequent chlorination. osti.gov

Chlorination: The resulting salt is then treated with a chlorinating agent. Phosphorus oxychloride (POCl₃) is frequently used for this purpose. osti.govcdnsciencepub.com The reaction is typically carried out by refluxing the components in a solvent like benzene. prepchem.comcdnsciencepub.com The phosphorus oxychloride converts the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Alternative chlorinating agents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can also be employed, though reaction conditions and yields may vary. cdnsciencepub.comquora.com The high degree of activation from the nitro groups facilitates this nucleophilic substitution at the carbon atom bearing the hydroxyl group.

Table 3: Reagents for the Conversion of Trinitrophenols to Chlorinated Analogs

| Starting Material | Intermediate | Chlorinating Agent | Product |

| 2,4,6-Trinitrophenol | Pyridinium picrate | Phosphorus oxychloride (POCl₃) | 2,4,6-Trinitrochlorobenzene |

| 2,4,6-Trinitrophenol | N/A | Phosphorus pentachloride (PCl₅) | 2,4,6-Trinitrochlorobenzene |

Comprehensive Spectroscopic and Structural Elucidation of 2,4,6 Trinitro M Cresol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,4,6-Trinitro-m-cresol, both ¹H and ¹³C NMR provide definitive evidence for its structure.

The ¹H NMR spectrum of 2,4,6-Trinitro-m-cresol is relatively simple, reflecting the limited number of protons in the molecule. The spectrum is characterized by two main signals: one for the lone aromatic proton and one for the methyl group protons.

Aromatic Proton (H-5): The single proton on the aromatic ring is located between two nitro groups. These powerful electron-withdrawing groups deshield the proton significantly, causing its signal to appear far downfield.

Methyl Protons (-CH₃): The protons of the methyl group at the C-3 position give rise to a single peak. Its chemical shift is influenced by the aromatic ring and the adjacent nitro group.

Hydroxyl Proton (-OH): The phenolic proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (H-5) | ~8.8 - 9.2 | Singlet (s) |

| -CH₃ | ~2.5 - 2.8 | Singlet (s) |

| -OH | Variable (e.g., ~10-12 in DMSO-d₆) | Broad Singlet (br s) |

The broadband-decoupled ¹³C NMR spectrum of 2,4,6-Trinitro-m-cresol displays seven distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The chemical shifts are heavily influenced by the attached functional groups, particularly the electron-withdrawing nitro groups and the electron-donating hydroxyl and methyl groups.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

DEPT-90: This experiment shows signals only for CH carbons. For 2,4,6-Trinitro-m-cresol, only the C-5 carbon would appear in this spectrum. libretexts.org

DEPT-135: In this spectrum, CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons are absent. libretexts.org Therefore, C-5 and the methyl carbon would show positive signals, and no negative signals would be present. libretexts.org

Combining the broadband ¹³C spectrum with DEPT experiments allows for the unambiguous assignment of each carbon signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

|---|---|---|

| -CH₃ | ~15 - 20 | CH₃ (Positive in DEPT-135) |

| C-5 | ~123 - 128 | CH (Positive in DEPT-90 & DEPT-135) |

| C-1 | ~150 - 155 | Quaternary (Absent in DEPT) |

| C-3 | ~133 - 138 | Quaternary (Absent in DEPT) |

| C-2, C-4, C-6 | ~145 - 152 | Quaternary (Absent in DEPT) |

Vibrational Spectroscopy for Molecular Characterization

The IR spectrum of 2,4,6-Trinitro-m-cresol is dominated by the intense absorption bands of the nitro groups. Other key functional groups also present characteristic absorptions. nist.gov

O-H Stretch: A broad band corresponding to the hydroxyl group.

C-H Stretches: Signals for the aromatic C-H and the methyl C-H bonds.

NO₂ Stretches: Very strong and distinct bands for the asymmetric and symmetric stretching of the three nitro groups are the most prominent features of the spectrum.

C=C Stretch: Absorptions characteristic of the aromatic ring.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (broad) | 3100 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| NO₂ Asymmetric Stretch | 1520 - 1560 |

| Aromatic C=C Stretch | 1450 - 1600 |

| NO₂ Symmetric Stretch | 1330 - 1370 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. For 2,4,6-Trinitro-m-cresol, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the nitro groups and the skeletal vibrations of the aromatic ring. The symmetric stretch of the nitro group, in particular, gives rise to a very strong and easily identifiable peak. spectroscopyonline.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Medium |

| Aromatic C-H Deformation | 1100 - 1200 | Weak-Medium |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of 2,4,6-Trinitro-m-cresol is C₇H₅N₃O₇, corresponding to a molecular weight of approximately 243 g/mol . nist.govnih.gov

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 243. The fragmentation of trinitroaromatic compounds is often characterized by specific losses related to the nitro groups and ortho interactions. elsevierpure.com

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule after losing one electron.

Loss of -OH: An ortho effect between the hydroxyl group and an adjacent nitro group can lead to the loss of a hydroxyl radical (·OH), resulting in a fragment at m/z 226. elsevierpure.com

Loss of -NO₂: The loss of a nitro group (·NO₂) is a common fragmentation pathway, leading to a peak at m/z 197.

Loss of -NO: The loss of nitric oxide (·NO) from the molecular ion or subsequent fragments is also frequently observed in nitroaromatics. elsevierpure.com

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 243 | [C₇H₅N₃O₇]⁺˙ | Molecular Ion (M⁺˙) |

| 226 | [M - OH]⁺ | ·OH |

| 213 | [M - NO]⁺˙ | ·NO |

| 197 | [M - NO₂]⁺ | ·NO₂ |

| 167 | [M - NO₂ - NO]⁺ | ·NO₂, ·NO |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized or purified compound. This process involves determining the mass percentages of each element present in the substance. For 2,4,6-Trinitro-m-cresol, the established molecular formula is C₇H₅N₃O₇ nih.govwikidata.orgnist.gov. Based on this formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen, the theoretical elemental composition can be calculated.

The molecular weight of 2,4,6-Trinitro-m-cresol is 243.13 g/mol nih.govnist.gov. The verification of the empirical formula is achieved by comparing the experimentally determined elemental percentages with these theoretical values. The consistency between experimental and calculated data confirms the purity and elemental composition of the compound. For 2,4,6-Trinitro-m-cresol, the molecular formula C₇H₅N₃O₇ also serves as its empirical formula, as the subscripts represent the simplest whole-number ratio of atoms.

Table 1: Theoretical Elemental Composition of 2,4,6-Trinitro-m-cresol (C₇H₅N₃O₇) : Activating this button will display the data in a table.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical method for studying the electronic transitions within molecules like 2,4,6-Trinitro-m-cresol when dissolved in a solvent. The absorption of UV or visible light by the molecule provides information about its concentration and chemical environment. The UV-Vis spectrum of 2,4,6-Trinitro-m-cresol is significantly influenced by the pH of the solution due to the phenolic hydroxyl group, which can exist in a protonated (nonionized) or deprotonated (ionized) state.

Spectrophotometric studies conducted in aqueous solutions demonstrate distinct absorption characteristics for the nonionized and ionized forms of the molecule. nist.govnih.gov In highly acidic solutions (e.g., approximately 6 M HCl), the compound exists predominantly in its nonionized form. nist.govnih.gov Conversely, in alkaline solutions (e.g., NaOH at pH ≈12), it is converted to its ionized form. nist.govnih.gov A key feature observed during the transition between these two forms is the presence of isosbestic points, which are specific wavelengths where the molar absorptivity of the two species is identical. The existence of fixed isosbestic points indicates a clear equilibrium between the nonionized and ionized forms of 2,4,6-Trinitro-m-cresol in solution. nist.govnih.gov

The molar absorption curves for 2,4,6-Trinitro-m-cresol provide detailed insights into its electronic structure and behavior in solution. These curves are plots of molar absorptivity (ε) versus wavelength (λ). Research has detailed the spectral absorption curves for both the nonionized form (in aqueous acid) and the ionized form (in aqueous alkali). nist.govnih.gov The nonionized species exhibits different absorption maxima and intensities compared to the ionized species, which shows a marked shift in its absorption bands.

Spectrophotometric methodologies have been effectively employed to determine the ionization constant (pK) of 2,4,6-Trinitro-m-cresol. nist.govnih.gov This procedure involves measuring the absorbance of solutions with varying acid concentrations at specific wavelengths. For instance, a study utilized absorbance measurements at 350 mμ, 380 mμ, and 410 mμ to calculate the pK value. nist.govnih.gov The concentration of the 2,4,6-Trinitro-m-cresol solution used in such experiments was precisely controlled, for example, at 5.001 x 10⁻⁵ M. nist.gov By analyzing the changes in absorbance as a function of pH, the equilibrium between the acidic and basic forms of the molecule can be quantified, leading to the determination of its pK value. nist.govnih.gov

Table 2: Spectral Characteristics of 2,4,6-Trinitro-m-cresol Forms : Activating this button will display the data in a table. json { "headers": ["Species", "Solvent Condition", "Key Spectral Features"], "rows": [ ["Nonionized 2,4,6-Trinitro-m-cresol", "Aqueous Acid (e.g., ~6 M HCl)", "Distinct absorption curve with maxima characteristic of the protonated form." nist.govnih.gov], ["Ionized 2,4,6-Trinitro-m-cresol", "Aqueous Alkali (e.g., NaOH, pH ≈12)", "Shifted absorption curve with different maxima and higher molar absorptivity at longer wavelengths compared to the nonionized form." nist.govnih.gov], ["Equilibrium Mixture", "Varying HCl concentrations (e.g., ~0.05 M to 6 M)", "Presence of two fixed isosbestic points, indicating a two-component equilibrium." nist.govnih.gov] ] }

Computational Chemistry and Theoretical Modeling of 2,4,6 Trinitro M Cresol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key molecular properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large systems like TNMC. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

The process begins with a proposed molecular structure, which is then subjected to geometry optimization . This iterative procedure calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule until a stable conformation, or local energy minimum on the potential energy surface, is found. For nitroaromatic compounds, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-311++G(d,p) to achieve reliable results. The inclusion of diffuse functions (++) is important for accurately describing the diffuse nature of electron density in anions and systems with lone pairs, while polarization functions (d,p) account for the non-spherical nature of electron distribution in chemical bonds.

Successful geometry optimization yields the equilibrium structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for subsequent calculations.

Table 4.1: Illustrative DFT Functionals and Basis Sets for Nitroaromatic Compounds

| Functional | Basis Set | Description |

| B3LYP | 6-311++G(d,p) | A widely used hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. The basis set is robust, including diffuse and polarization functions for high accuracy. |

| PBE | 6-31G* | A generalized gradient approximation (GGA) functional often used for solid-state and periodic systems. The basis set is smaller, offering a faster but potentially less accurate alternative. |

| M06-2X | def2-TZVP | A meta-hybrid GGA functional with a high amount of Hartree-Fock exchange, well-suited for thermochemistry and non-covalent interactions. The basis set is of triple-zeta quality. |

This table represents common methods used for compounds analogous to 2,4,6-Trinitro-m-cresol. The selection of the functional and basis set is crucial for obtaining accurate predictions.

Following a successful geometry optimization, a vibrational frequency calculation is typically performed. This analysis serves two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (Infrared and Raman).

The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. Each normal mode represents a collective, synchronous motion of atoms that can be excited by absorbing a photon of a specific energy.

The predicted vibrational frequencies can be compared with experimental data from IR or Raman spectroscopy to validate the computational model. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the models. To correct for this, an empirical scaling factor is commonly applied. For nitroaromatic compounds, key vibrational modes of interest include the symmetric and asymmetric stretches of the nitro (NO₂) groups, C-N stretching, O-H stretching, and various aromatic ring vibrations.

Table 4.2: Representative Calculated Vibrational Frequencies for Trinitrophenol Analogs

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Scaled) | Description |

| O-H Stretch | 3400-3600 | Stretching of the hydroxyl group bond. |

| C-H Stretch (aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the aromatic ring. |

| NO₂ Asymmetric Stretch | 1520-1600 | Asymmetric stretching motion of the nitrogen-oxygen bonds in the nitro groups. |

| NO₂ Symmetric Stretch | 1340-1380 | Symmetric stretching motion of the nitrogen-oxygen bonds. |

| C-N Stretch | 800-900 | Stretching of the carbon-nitrogen bonds connecting the nitro groups to the ring. |

Note: These values are illustrative and based on DFT calculations for similar molecules like 2,4,6-trinitrophenol. rsc.org Actual values for TNMC would require a specific calculation.

The enthalpy of atomization (ΔH_at) is the enthalpy change required to break all the bonds in a molecule in its gaseous state to form its constituent atoms, also in the gaseous state. wikipedia.org It is a fundamental measure of the thermodynamic stability of a molecule; a higher atomization energy corresponds to a more stable molecule.

Computationally, the atomization energy can be calculated from first principles. The total electronic energy of the optimized molecule is determined using a high-level quantum chemical method. The energies of the individual constituent atoms (e.g., carbon, hydrogen, nitrogen, oxygen) are also calculated using the same level of theory. The atomization energy at 0 K is the difference between the sum of the energies of the individual atoms and the energy of the molecule.

This value is crucial for deriving other thermochemical properties, most notably the gas-phase heat of formation. For energetic materials, atomization energy has been found to correlate with properties related to explosive performance and sensitivity. ustc.edu.cn A higher atomization energy suggests stronger chemical bonds, which in turn relates to the amount of energy that can be released upon decomposition. ustc.edu.cn

Thermochemical Property Predictions

Predicting thermochemical properties is a key application of computational chemistry, especially for energetic materials where experimental measurements can be hazardous.

The standard enthalpy of formation (ΔfH°) is a critical parameter that quantifies the energy content of a compound. frontiersin.org It is defined as the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states. frontiersin.org

The gas-phase heat of formation (ΔfH°(g)) can be predicted computationally from the atomization energy. The calculation involves a thermochemical cycle where the molecule is atomized, and the atoms are then converted back to their elemental standard states (e.g., C(graphite), H₂(g), N₂(g), O₂(g)). By using the calculated atomization energy and the known experimental heats of formation of the gaseous atoms, the heat of formation of the molecule can be determined.

For energetic materials, the solid-state heat of formation (ΔfH°(s)) is often more relevant. This property cannot be calculated directly from a single-molecule gas-phase calculation. It is typically determined by combining the calculated gas-phase heat of formation with a predicted enthalpy of sublimation (ΔH_sub). researchgate.netnih.gov

ΔfH°(s) = ΔfH°(g) - ΔH_sub

The enthalpy of sublimation, which represents the energy required to overcome intermolecular forces in the crystal lattice, can be estimated using methods that correlate it with properties of the molecule's calculated electrostatic potential surface. researchgate.netacs.org This combined approach allows for a fully theoretical prediction of the solid-state energy content of a material before it is synthesized. acs.org

A more refined and often more accurate method for calculating the enthalpy of formation is through the use of isodesmic reactions . An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are identical to those on the product side. nih.gov This conservation of bond types allows for a significant cancellation of systematic errors inherent in most quantum chemical methods, leading to a more accurate calculation of the reaction enthalpy (ΔH_rxn). nih.gov

To determine the heat of formation for a target molecule like TNMC, an isodesmic reaction is designed where TNMC is a reactant, and all other participating molecules (products and other reactants) have well-established experimental heats of formation.

An example of a hypothetical isodesmic reaction for 2,4,6-Trinitro-m-cresol is:

2,4,6-Trinitro-m-cresol + Benzene (B151609) → Toluene + 3 Nitrobenzene

In this reaction, the bond types are conserved:

Reactants: 1 substituted aromatic ring (TNMC), 1 aromatic ring (Benzene), 3 C-NO₂ bonds, 1 C-CH₃ bond, 1 C-OH bond.

Products: 1 substituted aromatic ring (Toluene), 3 substituted aromatic rings (Nitrobenzene), 3 C-NO₂ bonds, 1 C-CH₃ bond. (Note: The C-OH bond is balanced by the corresponding C-H bonds in the simpler molecules).

The procedure is as follows:

The geometry of each molecule in the reaction is optimized using DFT.

The total electronic energies (including zero-point vibrational energy corrections) are calculated for each optimized species.

The enthalpy of the reaction (ΔH_rxn) is calculated as: ΔH_rxn = [ΣΔfH°(products)] - [ΣΔfH°(reactants)]

Since ΔH_rxn can be calculated accurately, and the experimental ΔfH° values for Benzene, Toluene, and Nitrobenzene are known, the unknown ΔfH° of 2,4,6-Trinitro-m-cresol can be determined by rearranging the equation.

This method is highly effective because it isolates the subtle electronic effects of the substituent arrangement in TNMC, which is precisely what is difficult to calculate accurately by other means.

Lattice Potential and Lattice Energy Predictions for Salts

The stability and energetic performance of ionic salts derived from 2,4,6-trinitro-m-cresol are critically dependent on their crystal lattice energies. Theoretical predictions of these properties are therefore essential in the design of new energetic materials.

Detailed research into the energetic salts of various phenolate (B1203915) derivatives, including 2,4,6-trinitro-m-cresol, has been conducted. In a study by Srinivas, Ghule, and Muralidharan, a series of energetic salts of 2,4,6-trinitro-m-cresol were synthesized and characterized. Their work involved the prediction of lattice potential energies and lattice energies for these salts using the Jenkins approach. This method allows for the calculation of these crucial parameters, providing a quantitative measure of the stability of the ionic crystal lattice. The molecular structures of the parent nitrophenol and its resulting salts were investigated at the B3PW91/6-31G(d,p) level of theory, and isodesmic reactions were employed to calculate the gas-phase heats of formation. The solid-state heats of formation were subsequently determined using the Politzer approach, which incorporates heats of sublimation. rsc.org

The Jenkins method is a well-established approach for estimating the lattice energy of ionic compounds. It relies on the ionic charges and the formula unit volume. The generalized equation is as follows:

Upot = A (ρ / M)1/3 + B

Where:

Upot is the lattice potential energy.

ρ is the density.

M is the formula mass.

A and B are constants that depend on the stoichiometry of the salt.

This approach provides a valuable tool for the theoretical assessment of the stability of novel energetic salts derived from 2,4,6-trinitro-m-cresol, guiding synthetic efforts towards compounds with desired properties. nih.gov

Table 1: Predicted Energetic Properties of 2,4,6-Trinitro-m-cresol Salts (Illustrative Data based on Similar Compounds)

| Cation | Anion | Formula | Predicted Density (g/cm³) | Predicted Lattice Energy (kJ/mol) |

| Guanidinium | 2,4,6-Trinitro-m-cresolate | CH₆N₃⁺·C₇H₄N₃O₇⁻ | 1.65 | 550 |

| Aminoguanidinium | 2,4,6-Trinitro-m-cresolate | CH₇N₄⁺·C₇H₄N₃O₇⁻ | 1.70 | 530 |

| Triaminoguanidinium | 2,4,6-Trinitro-m-cresolate | CH₉N₆⁺·C₇H₄N₃O₇⁻ | 1.75 | 510 |

| 1,5-Diamino-1H-tetrazolium | 2,4,6-Trinitro-m-cresolate | CH₅N₆⁺·C₇H₄N₃O₇⁻ | 1.80 | 490 |

Note: The data in this table is illustrative and intended to represent the type of information generated from computational predictions for energetic salts. Actual values would be dependent on the specific computational methods and parameters used.

Molecular Dynamics Simulations and Reactive Force Field (ReaxFF) Approaches (based on related energetic materials)

Molecular dynamics (MD) simulations offer a powerful avenue to explore the dynamic behavior of energetic materials at the atomic level. For compounds like 2,4,6-trinitro-m-cresol, these simulations can provide insights into intermolecular interactions, condensed-phase behavior, and the initial steps of decomposition. The development of reactive force fields, such as ReaxFF, has been particularly transformative, enabling the simulation of chemical reactions and bond-breaking/formation processes.

Non-reactive MD simulations can be employed to study the condensed-phase properties of 2,4,6-trinitro-m-cresol. These simulations would typically use a force field to describe the intra- and intermolecular interactions. By simulating a system of many molecules, it is possible to predict bulk properties such as density, heat capacity, and mechanical properties. The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking of the aromatic rings, would be of particular interest, as these interactions govern the packing of molecules in the solid state and influence the material's sensitivity and performance. For nitrophenolic compounds, hydrogen bonding is a significant factor in determining their physical properties. rsc.org

The thermal decomposition (pyrolysis) of energetic materials is a critical aspect of their performance and safety. ReaxFF MD simulations are a powerful tool for elucidating the complex reaction mechanisms that occur during pyrolysis. By simulating the behavior of the material at elevated temperatures, it is possible to observe the initial bond-breaking events and the subsequent formation of various decomposition products.

For a compound like 2,4,6-trinitro-m-cresol, a ReaxFF simulation would likely investigate several potential initial decomposition pathways, drawing parallels from studies on TNT. huji.ac.ilresearchgate.netnih.gov These pathways could include:

C-NO₂ bond homolysis: The cleavage of the bond between the aromatic ring and a nitro group, releasing NO₂.

Intramolecular hydrogen transfer: The transfer of the acidic proton from the hydroxyl group to a nitro group, which can initiate further decomposition.

Ring opening: The breakdown of the aromatic ring structure at very high temperatures.

DFT studies on the unimolecular decomposition of TNT have shown that at lower temperatures, reactions involving the methyl group are favorable, while at higher temperatures, C-NO₂ bond homolysis dominates. huji.ac.il For 2,4,6-trinitro-m-cresol, the presence of the hydroxyl group introduces additional potential reaction pathways that could be explored using ReaxFF.

Table 2: Potential Initial Pyrolysis Steps for 2,4,6-Trinitro-m-cresol (Based on Theoretical Studies of Similar Compounds)

| Reaction Pathway | Description | Expected Products |

| C-NO₂ Homolysis | Cleavage of the carbon-nitro bond. | 2,4,6-trinitro-m-cresoxyl radical, NO₂ |

| O-H Bond Cleavage | Homolytic cleavage of the hydroxyl bond. | 2,4,6-trinitro-m-cresolate radical, H radical |

| Intramolecular H-transfer | Transfer of the hydroxyl proton to an ortho nitro group. | Acinitro intermediate |

| Ring Rupture | Fragmentation of the aromatic ring. | Smaller gaseous molecules (CO, N₂, H₂O) |

Crystal Structure Prediction and Packing Analysis (drawing from methods for similar compounds)

The arrangement of molecules in a crystal, known as the crystal packing, has a profound impact on the properties of an energetic material, including its density, stability, and sensitivity. Crystal Structure Prediction (CSP) methods are computational techniques used to predict the most likely crystal structures of a molecule from its chemical diagram alone.

For energetic materials, CSP is a valuable tool for identifying potential polymorphs (different crystal structures of the same compound) and for understanding the factors that govern crystal packing. soton.ac.ukrsc.orgllnl.govnih.govacs.org The general approach involves generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. This process often combines force-field-based methods for initial structure generation with more accurate quantum mechanical methods, like Density Functional Theory (DFT), for final energy refinement. soton.ac.uk

In the context of 2,4,6-trinitro-m-cresol, a CSP study would aim to identify the most stable packing arrangements. The analysis of the predicted crystal structures would focus on the key intermolecular interactions that stabilize the crystal lattice. For nitrophenolic compounds, these interactions typically include:

Hydrogen bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitro groups and the hydroxyl oxygen can act as acceptors.

π-π stacking: The electron-deficient aromatic rings can stack on top of each other.

O···N interactions: Short contacts between the oxygen atoms of one nitro group and the nitrogen atom of a neighboring nitro group can also contribute to crystal stability. rsc.org

The analysis of intermolecular interactions in the predicted crystal structures can provide insights into the material's properties. For example, the presence of extensive hydrogen bonding networks can lead to higher densities and greater thermal stability. Conversely, certain packing motifs might be associated with increased sensitivity to shock or impact.

Table 3: Common Intermolecular Interactions in Nitrophenolic Crystals

| Interaction Type | Description | Potential Role in 2,4,6-Trinitro-m-cresol |

| O-H···O Hydrogen Bond | Hydrogen bond between the hydroxyl group and a nitro group oxygen or another hydroxyl oxygen. | A primary directional force influencing crystal packing. |

| C-H···O Hydrogen Bond | Weaker hydrogen bond between an aromatic C-H and a nitro group oxygen. | Contributes to the overall stability of the crystal lattice. |

| π-π Stacking | Stacking of the aromatic rings. | Important for achieving dense packing. |

| O···N Interactions | Close contacts between nitro groups of adjacent molecules. | Can provide additional stabilization to the crystal structure. rsc.org |

Energetic Performance and Material Science Investigations of 2,4,6 Trinitro M Cresol

Theoretical and Comparative Detonation Characteristics

The energetic performance of an explosive material is fundamentally defined by its detonation characteristics, primarily the velocity and pressure of the detonation wave. For 2,4,6-Trinitro-m-cresol, these properties can be evaluated through both experimental measurement and theoretical modeling, allowing for a comparative assessment against other well-known energetic materials.

The detonation velocity (D) is the speed at which the shock front travels through the explosive, while the detonation pressure (P) is the pressure developed immediately behind this front. bibliotekanauki.plicm.edu.pl These parameters are crucial indicators of an explosive's brisance, or shattering effect. For many C-H-N-O (carbon, hydrogen, nitrogen, oxygen) explosives, these properties can be reliably estimated using empirical methods like the Kamlet-Jacobs equations. bibliotekanauki.plsemanticscholar.orgresearchgate.netscirp.org

These equations correlate D and P with the explosive's elemental composition, loading density (ρ₀), and the chemical energy of the detonation reaction (Q). icm.edu.pl The key parameters derived from the composition are N (moles of gaseous detonation products per gram of explosive) and Mₐᵥₑ (average molecular weight of the gaseous products). bibliotekanauki.plicm.edu.pl

The Kamlet-Jacobs equations are as follows:

D = A (1 + Bρ₀) (N Mₐᵥₑ^½ Q^½)

P = K ρ₀² (N Mₐᵥₑ^½ Q^½)² (Where A, B, and K are constants)

While specific modeling output for 2,4,6-Trinitro-m-cresol using these equations is not detailed in available literature, its experimentally determined detonation velocity provides a benchmark for comparison. At a loading density of 1.62 g/cm³, 2,4,6-Trinitro-m-cresol exhibits a detonation velocity of 6,850 m/s. This performance is comparable to, though slightly lower than, other benchmark nitroaromatic explosives like Trinitrotoluene (TNT) and Picric Acid.

Comparative Detonation Characteristics

| Compound | Abbreviation | Test Density (g/cm³) | Detonation Velocity (m/s) |

|---|---|---|---|

| 2,4,6-Trinitro-m-cresol | - | 1.62 | 6,850 |

| Trinitrotoluene | TNT | 1.60 | 6,900 |

| Picric Acid (Trinitrophenol) | TNP | 1.70 | 7,350 |

The energetic output of an explosive is significantly influenced by its thermodynamic properties, namely its heat of formation (ΔH_f) and oxygen balance (OB). icm.edu.pl

The heat of formation is a measure of the energy stored within the molecule. A higher, more positive heat of formation contributes to a greater heat of detonation (Q), which is a key term in the Kamlet-Jacobs equations for calculating detonation velocity and pressure. icm.edu.pl

The oxygen balance (OB) indicates the degree to which an explosive can be oxidized by its own oxygen content. wikipedia.orgsciencemadness.org It is calculated to determine if the molecule contains enough oxygen to completely convert its carbon to carbon dioxide and its hydrogen to water. wikipedia.orgsciencemadness.org An oxygen balance of zero means there is a perfect stoichiometric balance. A negative balance indicates an oxygen deficiency, leading to incomplete combustion products like carbon monoxide and solid carbon. wikipedia.orgscribd.com Most detonating explosives, including nitroaromatics, have a negative oxygen balance. scribd.com

The oxygen balance for 2,4,6-Trinitro-m-cresol (C₇H₅N₃O₇) is calculated using the formula: OB% = [-1600 / Mol. Wt.] * [2X + (Y/2) - Z] Where:

X = number of carbon atoms (7)

Y = number of hydrogen atoms (5)

Z = number of oxygen atoms (7)

Molecular Weight = 243.13 g/mol nih.gov

Calculation: OB% = [-1600 / 243.13] * [2(7) + (5/2) - 7] OB% = [-6.58] * [14 + 2.5 - 7] OB% = [-6.58] * [9.5] OB% ≈ -62.5%

This significant negative oxygen balance, comparable to that of TNT (-74%), indicates that the detonation will produce substantial amounts of solid carbon and carbon monoxide. While performance tends to maximize as the oxygen balance approaches zero, the high density and stored energy of compounds like 2,4,6-Trinitro-m-cresol still allow for powerful detonation characteristics. sciencemadness.org

Thermal Stability Assessment of 2,4,6-Trinitro-m-cresol and Its Salts

The thermal stability of an energetic material is a critical parameter for its safe handling, storage, and application. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to investigate the behavior of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. libretexts.orgcentroceramico.it For an energetic material, a sharp loss of mass indicates decomposition, where the material breaks down into gaseous products. centroceramico.it The TGA curve provides information on the onset temperature of decomposition and the temperature at which the rate of mass loss is maximal. netzsch.com

For nitroaromatic compounds like 2,4,6-Trinitro-m-cresol, the TGA curve would be expected to show thermal stability up to a certain temperature, followed by a rapid, single-stage mass loss corresponding to its complete decomposition. researchgate.net Literature indicates that 2,4,6-Trinitro-m-cresol explodes when heated above 150 °C, which suggests a rapid and complete decomposition event would be observed in a TGA experiment around this temperature. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. centroceramico.it This technique identifies physical and chemical changes that involve the absorption or release of heat. An endothermic event (heat absorption), shown as a downward peak, can indicate melting or a phase transition. centroceramico.itnetzsch.com An exothermic event (heat release), shown as an upward peak, typically indicates crystallization or decomposition. centroceramico.it

For 2,4,6-Trinitro-m-cresol, a DTA curve would be expected to show two distinct thermal events:

An endothermic peak corresponding to its melting point, which is reported to be approximately 110 °C. wikipedia.org

A sharp exothermic peak immediately preceding or concurrent with the mass loss seen in TGA. This peak represents the energy released during rapid, explosive decomposition, which occurs at temperatures above 150 °C. nih.gov

The combination of TGA and DTA provides a comprehensive thermal profile, defining the temperature range in which the material is stable and the nature of the events that occur upon heating.

Thermal Properties of 2,4,6-Trinitro-m-cresol

| Property | Value | Associated Thermal Event |

|---|---|---|

| Melting Point | ~110 °C wikipedia.org | Endothermic |

| Decomposition/Explosion Temperature | > 150 °C nih.gov | Exothermic |

Fundamental Studies on Energy Transfer Mechanisms in Energetic Materials

The detonation of an energetic material like 2,4,6-Trinitro-m-cresol is an extremely rapid process driven by the transfer of energy through the material at a supersonic speed. This process begins with an initial stimulus (e.g., shock, heat) that triggers decomposition, and it becomes self-sustaining through complex energy transfer mechanisms.

The process is initiated by the shock wave compressing the crystal lattice, which deposits a large amount of energy into the vibrational modes of the molecules. This energy must then be transferred efficiently to break the chemical bonds, initiating the decomposition reactions. This can occur through several pathways:

Intramolecular Vibrational Energy Redistribution (IVR): Energy deposited into one vibrational mode of the molecule is rapidly redistributed among other vibrational modes. The breaking of the weakest bond, typically the C-NO₂ bond in nitroaromatics, initiates decomposition.

Intermolecular Energy Transfer: Energy is transferred between adjacent molecules in the crystal lattice. This can occur through phonon (lattice vibration) interactions. In the condensed phase of nitroaromatic explosives, bimolecular reactions, such as intermolecular hydrogen transfer, can lower the activation energy for decomposition compared to the unimolecular bond-breaking that occurs in the gas phase. huji.ac.il The transfer of vibrational energy from an excited molecule can also be transferred to the electronic motion of a neighboring molecule, promoting its decomposition. arxiv.org

These initial decomposition events release a large amount of chemical energy, which reinforces the shock wave. The coupling of this rapid chemical energy release and the shock front leads to the creation of autonomously propagating energy centers that drive the detonation wave forward in a stable manner. youtube.com The efficiency of these energy transfer mechanisms is a key factor determining the detonation velocity and sensitivity of the material. acs.org

Phonon-Vibron Energy Transfer Rate Investigations

The initiation of detonation in energetic materials is a complex process that involves the rapid transfer of energy from external stimuli, such as shockwaves, to the internal vibrational modes of the molecules. This energy transfer is crucial for breaking chemical bonds and initiating the exothermic reactions that characterize a detonation. One of the key mechanisms governing this process is the coupling between phonons (quantized lattice vibrations) and vibrons (quantized molecular vibrations).

In the context of energetic materials, the rate of energy transfer from low-frequency phonon modes to higher-frequency intramolecular vibrational modes (vibrons) is a critical factor in determining the sensitivity of the material. A faster rate of this "phonon up-pumping" can lead to a more rapid localization of energy into specific bonds, thereby increasing the likelihood of initiation. The efficiency of this energy transfer is influenced by the density of vibrational states and the strength of the anharmonic coupling between the phonon and vibron modes.

Role of Doorway Modes in Vibrational Relaxation

The concept of "doorway modes" is central to understanding the mechanism of shock-induced detonation in energetic materials. This theory posits that the initial energy from a shockwave, which excites low-frequency lattice phonons, is not directly transferred to the high-frequency vibrational modes responsible for bond-breaking. Instead, the energy is first channeled through specific intermediate-frequency vibrational modes, termed "doorway modes."

These doorway modes act as intermediaries, efficiently coupling the low-frequency lattice vibrations with the high-frequency internal molecular vibrations. The multiphonon up-pumping model suggests that the energy transfer from phonons to these doorway modes is the rate-determining step in the initiation process. Once the doorway modes are populated with sufficient energy, this energy is then rapidly redistributed among other intramolecular vibrational modes, a process known as intramolecular vibrational energy redistribution (IVR), ultimately leading to the concentration of energy in a specific bond and subsequent chemical reaction.

The identification and characterization of these doorway modes are crucial for predicting the sensitivity and performance of energetic materials. However, similar to the phonon-vibron energy transfer rates, specific studies identifying the doorway modes and their role in the vibrational relaxation of 2,4,6-Trinitro-m-cresol are not currently available in published research. The investigation of these fundamental energy transfer mechanisms in a broader range of energetic materials remains an active area of scientific inquiry.

Structure-Performance Relationships in Trinitroaromatic Compounds

Comparative Analysis with Picric Acid, TNT, and Trinitromesitylene

The energetic performance of trinitroaromatic compounds is intrinsically linked to their molecular structure. A comparative analysis of 2,4,6-Trinitro-m-cresol with structurally similar compounds such as Picric Acid (2,4,6-Trinitrophenol), TNT (2,4,6-Trinitrotoluene), and Trinitromesitylene (2,4,6-Trinitro-1,3,5-trimethylbenzene) reveals the influence of different substituent groups on their explosive properties.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Detonation Velocity (m/s) |

| 2,4,6-Trinitro-m-cresol | C₇H₅N₃O₇ | 243.13 | 1.62 | 6,850 wikipedia.org |

| Picric Acid | C₆H₃N₃O₇ | 229.10 | 1.70 | 7,350 wikipedia.org |

| TNT | C₇H₅N₃O₆ | 227.13 | 1.60 | 6,900 wikipedia.orgwikipedia.org |

| Trinitromesitylene | C₉H₉N₃O₆ | 255.18 | 1.468 lookchem.com | Not available |

Impact of Methyl Group Substitution on Energetic Properties

The substitution of a methyl group on the aromatic ring of a trinitroaromatic compound has a discernible impact on its energetic properties when compared to a hydroxyl group. The primary differences can be observed by comparing 2,4,6-Trinitro-m-cresol with Picric Acid.

A higher oxygen balance generally leads to more complete combustion during detonation, releasing more energy and resulting in a higher detonation velocity, as is observed with Picric Acid. The presence of the methyl group in 2,4,6-Trinitro-m-cresol, while contributing to the fuel content of the explosive, results in a slightly less favorable oxygen balance compared to Picric Acid. This is a contributing factor to its lower detonation velocity. Furthermore, the additional methyl groups in Trinitromesitylene further decrease the oxygen balance and density, which would be expected to result in lower detonation performance compared to TNT and Picric Acid.

Environmental Chemistry and Biogeochemical Transformations of 2,4,6 Trinitro M Cresol

Environmental Fate and Transport Mechanisms

The environmental fate of 2,4,6-trinitro-m-cresol, a nitroaromatic compound, is governed by a series of complex physical and chemical processes that dictate its distribution and persistence in various environmental compartments.

Pathways of Release to Air, Water, and Soil

The primary pathway for the release of 2,4,6-trinitro-m-cresol into the environment is through human activities. Its production and use in bursting charges and other high-explosive applications can lead to its release through various waste streams. nih.gov Spills, historical disposal of ordnance, and runoff from manufacturing and processing facilities are significant sources of contamination in soil and water. While not naturally occurring, related dinitrocresols can form in the atmosphere through the reaction of 2-methylphenol with nitrogen oxides present in ambient air, particularly from the combustion of fossil fuels and photochemical reactions involving precursors like benzene (B151609) and toluene. canada.ca

Degradation Pathways and Mechanisms

2,4,6-Trinitro-m-cresol can be transformed in the environment through both abiotic and biotic processes, which determine its persistence and the formation of potential transformation products.

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical without the involvement of living organisms. For 2,4,6-trinitro-m-cresol, key abiotic degradation processes include alkaline hydrolysis and photodegradation.

Alkaline Hydrolysis Mechanisms

Aromatic nitro compounds, including 2,4,6-trinitro-m-cresol, are known to be reactive in the presence of bases. nih.gov The presence of multiple nitro groups on the aromatic ring increases its susceptibility to nucleophilic attack. In alkaline conditions, such as those found in some industrial wastewaters or lime-treated soils, 2,4,6-trinitro-m-cresol can undergo hydrolysis.

The proposed mechanism for the alkaline hydrolysis of the structurally similar compound 2,4,6-trinitrotoluene (B92697) (TNT) involves the nucleophilic substitution of the nitro groups by hydroxide (B78521) ions. service.gov.uk This process can lead to the formation of a variety of transformation products. It is important to note that aromatic nitro compounds may explode in the presence of strong bases like sodium hydroxide or potassium hydroxide, even in aqueous or organic solutions. nih.gov

Photodegradation Pathways

Photodegradation, the breakdown of chemicals by light, is another significant abiotic degradation pathway for nitroaromatic compounds. While specific studies on the photodegradation of 2,4,6-trinitro-m-cresol are scarce, research on related compounds like 2,4,6-trinitrophenol (picric acid) provides insights into potential pathways.

The photodegradation of picric acid in aqueous solutions using semiconductor photocatalysts like ZnO and TiO2 has been demonstrated. researchgate.net The process involves the generation of highly reactive hydroxyl radicals, which are responsible for the initial attack on the aromatic ring. researchgate.net This can lead to the opening of the aromatic ring and the formation of smaller, less complex molecules. A proposed mechanism for the photohydrolysis of a related compound, 4-nitrophenol, suggests the primary formation of hydroquinone (B1673460) and nitrous acid. researchgate.net

The photodegradation of nitrophenols in the atmosphere is primarily driven by reactions with photochemically produced hydroxyl radicals. noaa.gov For cresols in the atmosphere, reactions with NO3 radicals can lead to the formation of nitrocresols. unito.it

Biotic Degradation Processes of 2,4,6-Trinitro-m-cresol

The biodegradation of 2,4,6-trinitro-m-cresol, a nitroaromatic compound, is a critical area of environmental research due to its potential toxicity and persistence in soil and water. While direct studies on 2,4,6-trinitro-m-cresol are limited, significant insights can be drawn from research on structurally similar compounds, such as 2,4,6-trinitrotoluene (TNT) and various nitrophenols. The primary mechanisms of biotic degradation involve microbial transformation under both aerobic and anaerobic conditions, as well as through the action of specific enzymes.

Anaerobic Biodegradation and Metabolite Identification

Under anaerobic conditions, the reductive pathways are even more pronounced. The absence of oxygen as a terminal electron acceptor favors the use of the nitro groups of 2,4,6-trinitro-m-cresol for this purpose. Anaerobic bacteria, such as those from the genera Desulfovibrio and Clostridium, are known to reduce the nitro groups of TNT sequentially to the corresponding amines. nih.gov

The stepwise reduction of the three nitro groups would lead to the formation of a series of amino-substituted cresols. The expected pathway for 2,4,6-trinitro-m-cresol would be:

2,4,6-Trinitro-m-cresol

4-Amino-2,6-dinitro-m-cresol and/or 2-Amino-4,6-dinitro-m-cresol

2,4-Diamino-6-nitro-m-cresol

2,4,6-Triamino-m-cresol

Studies on nitrophenols have shown that their anaerobic biodegradation can be influenced by the presence of co-substrates like glucose. nih.gov The toxicity of nitrophenols to methanogenic bacteria varies with the number and position of the nitro groups. nih.gov For instance, 2,4-dinitrophenol (B41442) has been found to be more inhibitory than mononitrophenols. scilit.com

Table 2: Potential Anaerobic Metabolites of 2,4,6-Trinitro-m-cresol

| Metabolite | Chemical Formula |

| 4-Amino-2,6-dinitro-m-cresol | C₇H₇N₃O₅ |

| 2-Amino-4,6-dinitro-m-cresol | C₇H₇N₃O₅ |

| 2,4-Diamino-6-nitro-m-cresol | C₇H₉N₃O₃ |

| 2,4,6-Triamino-m-cresol | C₇H₁₁N₃O |

Enzyme-Mediated Degradation Studies

Nitroreductases: These are flavin-containing enzymes that catalyze the reduction of nitro groups to amino groups via nitroso and hydroxylamino intermediates. They are widespread in both aerobic and anaerobic microorganisms. eaht.org

Ligninolytic Enzymes: Produced by white-rot fungi, enzymes like manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP) have shown the ability to degrade a wide range of recalcitrant pollutants, including nitroaromatic compounds. nih.gov These enzymes are highly non-specific and act via the generation of free radicals. nih.gov

Dioxygenases and Monooxygenases: As mentioned in the aerobic degradation section, these enzymes can initiate the degradation process by hydroxylating the aromatic ring, which can lead to the removal of nitro groups. eaht.org

The initial reduction of the nitro group to a hydroxylamine (B1172632) is a key step, as this intermediate can undergo enzyme-catalyzed rearrangements to form hydroxylated compounds that are then substrates for ring-fission reactions. annualreviews.org

Formation and Identification of Polar and Hydrophilic Metabolites in Aqueous Systems

The microbial degradation of 2,4,6-trinitro-m-cresol in aqueous systems is expected to produce a variety of polar and hydrophilic metabolites. The introduction of amino and hydroxyl groups onto the aromatic ring increases the polarity and water solubility of the resulting compounds.

Based on the degradation pathways of related nitroaromatic compounds, the following classes of polar metabolites are likely to be formed from 2,4,6-trinitro-m-cresol:

Amino- and Diamino-nitrocresols: As products of nitro group reduction.

Hydroxylated Derivatives: Formed through the action of mono- and dioxygenases.

Conjugates: In some organisms, metabolites can be further transformed into conjugates, such as glucuronides and sulfates, which are highly water-soluble. nih.gov

The identification of these metabolites in environmental samples is crucial for understanding the fate and toxicity of the parent compound. The transformation of 2,4,6-trinitro-m-cresol can lead to a complex mixture of intermediates, some of which may also be of toxicological concern. nih.gov

Analytical Methodologies for Environmental Monitoring and Degradation Product Analysis

The effective monitoring of 2,4,6-trinitro-m-cresol and its degradation products in the environment requires sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroaromatic compounds.

High-Performance Liquid Chromatography (HPLC) with Ion-Pairing/Ion-Suppression Techniques

HPLC is well-suited for the analysis of polar and non-volatile compounds, which is characteristic of many of the expected degradation products of 2,4,6-trinitro-m-cresol. To enhance the separation and detection of these compounds, specialized HPLC techniques are often employed.

Ion-Pairing Chromatography: This technique is particularly useful for the separation of ionic or ionizable compounds on a reversed-phase HPLC column. An ion-pairing reagent, which is a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase. tcichemicals.comsigmaaldrich.com This forms a neutral ion-pair with the analyte, increasing its retention on the non-polar stationary phase. tcichemicals.com This allows for the separation of polar and ionic metabolites that would otherwise elute too quickly.

Ion-Suppression Chromatography: This technique is used for the analysis of acidic or basic compounds. By adjusting the pH of the mobile phase, the ionization of the analytes can be suppressed, making them more hydrophobic and increasing their retention on a reversed-phase column. For acidic compounds like phenols, a low pH mobile phase is used. This technique is often simpler than ion-pairing as it does not require the addition of a specific reagent to the mobile phase.

The use of a diode array detector (DAD) with HPLC allows for the simultaneous acquisition of UV-visible spectra, which can aid in the identification of unknown metabolites by comparing their spectra to those of known standards. nih.gov The peak suppression technique in HPLC with DAD can be used to resolve co-eluting peaks of impurities in a main compound by selecting appropriate analytical and reference wavelengths based on their spectral differences. nih.govresearchgate.net

Table 3: Common HPLC Techniques for Nitroaromatic Compound Analysis

| Technique | Principle | Application for 2,4,6-Trinitro-m-cresol and Metabolites |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Analysis of the parent compound and less polar metabolites. |

| Ion-Pairing HPLC | Addition of an ion-pairing reagent to the mobile phase to retain ionic analytes. | Separation of polar and ionic metabolites such as amino and hydroxylated derivatives. |

| Ion-Suppression HPLC | pH adjustment of the mobile phase to suppress ionization of analytes. | Analysis of acidic phenolic metabolites. |

Method development for the analysis of nitroaromatic compounds often involves optimizing the mobile phase composition (e.g., the type and concentration of organic modifier and buffer), pH, and column temperature to achieve the desired separation. chromatographyonline.com

Gas Chromatography (GC) and Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, including nitroaromatics like 2,4,6-trinitro-m-cresol. hplcvials.com The method separates compounds based on their volatility and interaction with a stationary phase within a capillary column, after which the mass spectrometer fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint.

For nitroaromatic compounds, GC-MS analysis is considered a "gold standard" and is routinely used for environmental monitoring. nih.gov However, the analysis of nitrophenols and nitrocresols can present challenges. These compounds can sometimes interact with active sites in the GC injection port or on the column itself, which can decrease sensitivity. researchgate.net To overcome this, derivatization techniques are sometimes employed. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.net For instance, silylation is a common method for compounds with active hydrogen atoms, such as the hydroxyl group in 2,4,6-trinitro-m-cresol. hplcvials.com

The mass spectrum of 2,4,6-trinitro-m-cresol provides definitive structural information. The National Institute of Standards and Technology (NIST) mass spectrometry database includes data for 2,4,6-trinitro-m-cresol, which is essential for its identification in environmental samples. nih.gov Key spectral features from the electron ionization (EI) mass spectrum are summarized below.

| Parameter | Value |

|---|---|

| NIST Number | 253387 |

| Molecular Ion (M+) m/z | 243 |

| Top Peak (Base Peak) m/z | 208 |

| Second Highest Peak m/z | 50 |

| Third Highest Peak m/z | 243 |

The molecular ion peak at m/z 243 corresponds to the molecular weight of the compound. The fragmentation pattern, including the base peak at m/z 208, is characteristic of the molecule and is used for its unambiguous identification.

Spectrophotometric Detection of Nitroaromatic Compounds